{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methylphenyl group, an oxazole ring, a thiophene ring, and a piperazine ring
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzenesulfonyl and thiophene-carbonyl groups via substitution reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds to 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE include other oxazole derivatives, thiophene-containing compounds, and benzenesulfonyl-substituted molecules. What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties and potential applications. Similar compounds might include:
- 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
- 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE
These compounds share structural similarities but differ in the specific substituents on the oxazole and thiophene rings, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C25H23N3O4S2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C25H23N3O4S2/c1-18-8-5-6-11-20(18)22-26-23(34(30,31)19-9-3-2-4-10-19)25(32-22)28-15-13-27(14-16-28)24(29)21-12-7-17-33-21/h2-12,17H,13-16H2,1H3 |
InChI Key |
JBSKXNVBIKTIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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